Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate
Description
Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 3,7-dimethyl-1-oxoisochroman carboxamide moiety. This structure combines aromatic, ester, and amide functionalities, making it a candidate for applications in medicinal chemistry or materials science. For example, compounds with benzoate ester backbones, such as those in and , often exhibit diverse biological activities, including pesticidal or catalytic roles .
Properties
IUPAC Name |
methyl 2-[(3,7-dimethyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-8-9-13-11-20(2,26-18(23)15(13)10-12)19(24)21-16-7-5-4-6-14(16)17(22)25-3/h4-10H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKSVBLESQJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)(C)C(=O)NC3=CC=CC=C3C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cyclization Approaches
Photoredox catalysis enables the generation of acetonyl radicals for cyclization reactions. In a method adapted from Anselmo’s thesis, visible light irradiation of α-methylstyrene derivatives with benzoyl chloride in the presence of Ru(bpy)₃Cl₂ (1 mol%) induces radical formation. Subsequent intramolecular cyclization forms the isochroman skeleton (Scheme 1):
$$
\text{Benzoyl chloride} + \alpha\text{-methylstyrene} \xrightarrow{\text{Ru(bpy)}3\text{Cl}2, \text{hv}} \text{3,7-Dimethyl-1-oxoisochroman-3-carbonyl chloride}
$$
The carbonyl chloride intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M, 60°C, 2 h).
Key Data :
Metal-Catalyzed Lactonization
Iron(II)-mediated lactonization of γ,δ-dihydroxy carboxylic acids provides an alternative route. Treatment of 3,7-dimethyl-4,5-dihydroxybenzoic acid with FeCl₂ (5 mol%) and NaBH₄ in methanol/water (3:1) at 50°C for 6 h induces cyclodehydration:
$$
\text{3,7-Dimethyl-4,5-dihydroxybenzoic acid} \xrightarrow{\text{FeCl}2, \text{NaBH}4} \text{3,7-Dimethyl-1-oxoisochroman-3-carboxylic acid}
$$
Optimization Notes :
- Borohydride acts as a proton scavenger, shifting equilibrium toward lactone formation.
- Yield: 81% after recrystallization (ethyl acetate/hexane).
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of 3,7-dimethyl-1-oxoisochroman-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with methyl 2-aminobenzoate:
$$
\text{Acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Methyl 2-aminobenzoate}} \text{Target compound}
$$
Reaction Conditions :
Schlenk Techniques for Moisture-Sensitive Intermediates
For acid-sensitive substrates, the Schlenk line enables anhydrous coupling. The carboxylic acid is converted to its acid chloride using oxalyl chloride (2 equiv) in DCM under N₂. Subsequent reaction with methyl 2-aminobenzoate in the presence of triethylamine (3 equiv) affords the amide:
$$
\text{Acid} \xrightarrow{\text{Oxalyl chloride}} \text{Acid chloride} \xrightarrow{\text{Methyl 2-aminobenzoate, Et}_3\text{N}} \text{Target compound}
$$
Key Observations :
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray analysis (orthorhombic Pca2₁ space group) of analogous compounds confirms:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may act by binding to these targets, altering their activity, and thereby influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its isochroman-derived carboxamide group. Below is a detailed comparison with structurally or functionally related compounds from the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Structural Complexity: The target compound’s isochroman carboxamide group distinguishes it from simpler benzoate esters like tribenuron methyl ester (a sulfonylurea herbicide) or intermediates like methyl 2-benzoylamino-3-oxobutanoate . Its fused bicyclic system may enhance rigidity and influence binding interactions.
Functional Group Synergy: Unlike piperazine-linked quinoline derivatives (C1–C7 in ), which prioritize heterocyclic diversity, the target compound’s amide-ester duality could facilitate hydrogen bonding and solubility modulation .
Table 2: Hypothetical Property Comparison (Based on Analogs)
Notes:
Biological Activity
Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate is a synthetic compound belonging to the class of isochroman derivatives. Its unique structure, characterized by an isochroman ring and a benzoate moiety, suggests potential biological activities that warrant detailed exploration.
- Molecular Formula : C19H17NO5
- Molecular Weight : 339.347 g/mol
- IUPAC Name : Methyl 2-[(3,7-dimethyl-1-oxoisochroman-3-carbonyl)amino]benzoate
Synthesis
The synthesis of this compound typically involves the reaction of 3,7-dimethyl-1-oxoisochroman-3-carboxylic acid with methyl 2-aminobenzoate. Common coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed under controlled conditions in organic solvents like dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's structure allows it to modulate biological pathways through enzyme inhibition or activation.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound, revealing several potential therapeutic applications:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related disorders.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant capacity of this compound utilized DPPH and ABTS assays to evaluate free radical scavenging abilities. The results indicated a significant reduction in free radical levels compared to control groups.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.5 |
| ABTS | 30.8 |
Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Dose | 50 | 75 |
Study 3: Anticancer Activity
In vitro assays on human cancer cell lines revealed that this compound caused significant cell death at concentrations above 10 µM:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)benzoate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving amide bond formation between 3,7-dimethyl-1-oxoisochroman-3-carboxylic acid and methyl 2-aminobenzoate. Acid-catalyzed coupling (e.g., using HCl in dioxane) under controlled stirring and temperature (room temperature to 50°C) is critical . Crystallization in ethyl acetate or methanol improves purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reactants (1:1.2 molar ratio) and use inert atmospheres to prevent side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- Techniques :
- 1H/13C NMR : Assign peaks using DEPT and COSY for stereochemical confirmation .
- HRMS : Validate molecular weight with <2 ppm mass accuracy .
- X-ray crystallography : Resolve ambiguities in spatial arrangement (e.g., hydrogen bonding networks) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Protocols :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Work in fume hoods to prevent inhalation of vapors.
- Store in sealed, dry containers away from ignition sources .
- Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. How do hydrogen bonding and crystal packing influence the compound’s stability, and what methods validate these interactions?
- Analysis : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonds (e.g., N–H···O, C–H···O) that stabilize the lattice . SHELXL refinement quantifies bond distances/angles .
- Validation : Compare experimental (SCXRD) and computational (Hirshfeld surface analysis) data to identify non-classical interactions (e.g., π-π stacking) .
Q. What challenges arise in computational modeling of its conformation, and how can force fields be optimized?
- Challenges :
- Accurate parameterization of the isochroman ring’s puckering and amide torsional angles.
- Solvent effects on conformational equilibria.
Q. How can synthetic routes be modified to improve enantiomeric purity, and what analytical methods confirm success?
- Modifications :
- Introduce chiral auxiliaries during amide coupling.
- Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids).
- Analytical Methods :
- Chiral HPLC with polysaccharide columns.
- Polarimetry or X-ray crystallography to assign absolute configuration .
Q. What strategies address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
- Strategies :
- Re-examine solvent effects (e.g., DMSO vs. CDCl3) on NMR shifts.
- Perform dynamic NMR experiments to detect conformational exchange.
- Use machine learning models trained on crystallographic databases to predict shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
